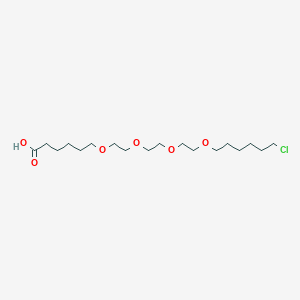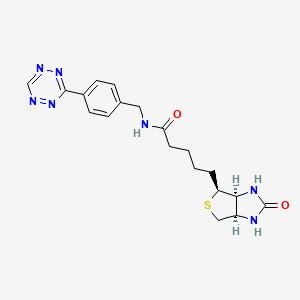
Tetrazine-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-biotin is a compound that combines the properties of tetrazine and biotin. Tetrazine is a heterocyclic compound containing four nitrogen atoms, known for its rapid and specific bioorthogonal reactions. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these two molecules results in a versatile compound used extensively in chemical biology and biomedical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrazine-biotin can be synthesized through various methods, including microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis. One common approach involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and strained alkenes or alkynes . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of this compound derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-biotin undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction involves the cycloaddition of tetrazine with strained alkenes or alkynes, forming stable dihydropyridazine linkages.
Electrophilic Addition: Tetrazine can participate in electrophilic addition reactions with various electrophiles.
Nucleophilic Displacement: Tetrazine can undergo nucleophilic displacement reactions, leading to the formation of substituted tetrazine derivatives.
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene), alkynes, electrophiles, and nucleophiles.
Conditions: Mild reaction conditions, often performed in aqueous solutions or organic solvents.
Major Products: The major products formed from these reactions include dihydropyridazine derivatives, substituted tetrazines, and various biotinylated compounds .
Aplicaciones Científicas De Investigación
Tetrazine-biotin has a wide range of applications in scientific research, including:
Chemical Biology: Used for bioorthogonal labeling and imaging of biomolecules in live cells and organisms.
Proteomics: Employed in chemical proteomics to study protein interactions and functions.
Diagnostics: Applied in diagnostic assays for the detection of biomolecules and pathogens.
Oncotherapy: Used in cancer therapy for targeted imaging and treatment of tumors.
Mecanismo De Acción
Tetrazine-biotin exerts its effects through bioorthogonal reactions, primarily the IEDDA reaction. The tetrazine moiety reacts rapidly and specifically with strained alkenes or alkynes, forming stable covalent bonds. This reaction allows for the selective labeling and modification of biomolecules without interfering with biological processes . The biotin moiety facilitates the enrichment and detection of labeled biomolecules through its strong affinity for streptavidin .
Comparación Con Compuestos Similares
Triazine-biotin: Similar to tetrazine-biotin but contains a triazine moiety instead of tetrazine.
Tetrazine-PEG: A tetrazine derivative conjugated with polyethylene glycol (PEG) for enhanced solubility and biocompatibility.
Tetrazine-fluorophore: A tetrazine derivative conjugated with a fluorescent dye for imaging applications.
Uniqueness: this compound stands out due to its rapid and specific bioorthogonal reactions, making it highly suitable for live-cell imaging and in vivo applications. Its combination with biotin allows for efficient enrichment and detection of labeled biomolecules, providing a powerful tool for chemical biology and biomedical research .
Propiedades
Fórmula molecular |
C19H23N7O2S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H23N7O2S/c27-16(4-2-1-3-15-17-14(10-29-15)23-19(28)24-17)20-9-12-5-7-13(8-6-12)18-25-21-11-22-26-18/h5-8,11,14-15,17H,1-4,9-10H2,(H,20,27)(H2,23,24,28)/t14-,15-,17-/m0/s1 |
Clave InChI |
GBJXXSUDJUYIIH-ZOBUZTSGSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)
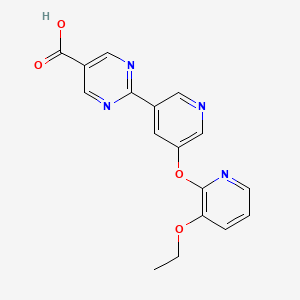

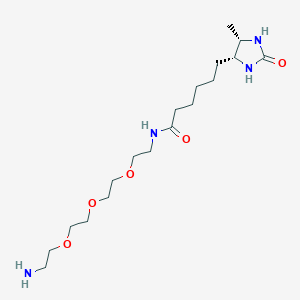


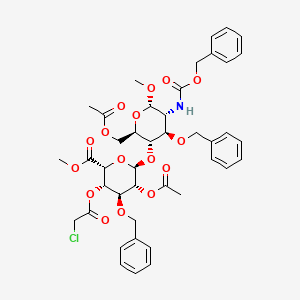
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11829198.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
